molecular formula C16H29NO3 B13213166 tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate

tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate

Cat. No.: B13213166
M. Wt: 283.41 g/mol
InChI Key: SGVYXCTXMBVHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate: is a synthetic organic compound with the molecular formula C18H33NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its unique spirocyclic structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base, followed by methylation of the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The spirocyclic structure can impart specific pharmacological activities, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate lies in its spirocyclic structure, which imparts specific chemical and physical properties not found in simpler carbamate derivatives. This structure can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl N-methyl-N-(7-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate

InChI

InChI=1S/C16H29NO3/c1-12-7-6-8-16(9-12)10-13(11-19-16)17(5)14(18)20-15(2,3)4/h12-13H,6-11H2,1-5H3

InChI Key

SGVYXCTXMBVHRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CC(CO2)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.